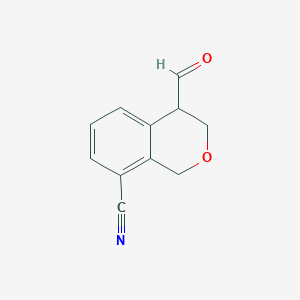
Methacrolein diethylacetal
描述
Methacrolein diethylacetal is an organic compound that serves as a versatile intermediate in various chemical reactions. It is derived from methacrolein, an unsaturated aldehyde, and is commonly used in the synthesis of polymers, resins, and other industrial chemicals. This compound is characterized by its clear, colorless appearance and its ability to undergo a range of chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: Methacrolein diethylacetal can be synthesized through the acetalization of methacrolein with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions, where methacrolein and ethanol are heated together in the presence of the acid catalyst until the desired acetal is formed.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors are often employed to ensure efficient mixing and reaction of the starting materials. The use of a distillation column may be necessary to separate the product from any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Methacrolein diethylacetal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methacrylic acid or its derivatives.
Reduction: Reduction reactions can convert this compound into methallyl alcohol.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products:
Oxidation: Methacrylic acid, methacrylic esters.
Reduction: Methallyl alcohol.
Substitution: Various substituted acetals depending on the reactants used.
科学研究应用
Methacrolein diethylacetal has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research into this compound derivatives explores their potential as pharmaceutical agents.
Industry: It is utilized in the production of resins, coatings, and adhesives due to its reactivity and versatility.
作用机制
The mechanism of action of methacrolein diethylacetal involves its ability to undergo various chemical transformations. The acetal group can be hydrolyzed under acidic conditions to release methacrolein, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
相似化合物的比较
Methacrolein diethylacetal can be compared with other similar compounds, such as:
Methacrolein: The parent compound, which is more reactive due to the presence of the aldehyde group.
Methallyl alcohol: A reduction product of this compound, used in the synthesis of polymers and pharmaceuticals.
Methacrylic acid: An oxidation product, widely used in the production of polymers and resins.
Uniqueness: this compound is unique due to its stability as an acetal and its ability to serve as a protected form of methacrolein, allowing for controlled release and participation in various chemical reactions.
属性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
3,3-diethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C8H16O2/c1-5-9-8(7(3)4)10-6-2/h8H,3,5-6H2,1-2,4H3 |
InChI 键 |
XYJXZLHRRNRNHF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C(=C)C)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8618149.png)



![4-(Bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8618171.png)








![(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol](/img/structure/B8618234.png)
